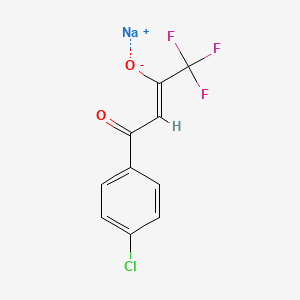
sodium (2Z)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (2Z)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a trifluoromethyl group, a chlorophenyl group, and a sodium enolate, making it an interesting subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium (2Z)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of sodium enolate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the enolate moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the enolate.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Sodium (2Z)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of sodium (2Z)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins by binding to their active sites, thereby affecting cellular pathways and processes.
相似化合物的比较
- Sodium (2Z)-4-(4-fluorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate
- Sodium (2Z)-4-(4-bromophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate
- Sodium (2Z)-4-(4-methylphenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate
Comparison: Sodium (2Z)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its fluorinated, brominated, or methylated analogs, the chlorinated compound may exhibit different reactivity and potency in various applications.
属性
分子式 |
C10H5ClF3NaO2 |
|---|---|
分子量 |
272.58 g/mol |
IUPAC 名称 |
sodium;(Z)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C10H6ClF3O2.Na/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14;/h1-5,16H;/q;+1/p-1/b9-5-; |
InChI 键 |
PXHYICZFLLLNIS-UYTGOYFPSA-M |
手性 SMILES |
C1=CC(=CC=C1C(=O)/C=C(/C(F)(F)F)\[O-])Cl.[Na+] |
规范 SMILES |
C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)[O-])Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoicacid](/img/structure/B13648232.png)
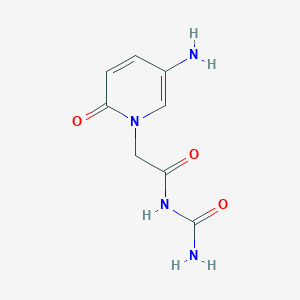
![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-ylmethanamine](/img/structure/B13648258.png)

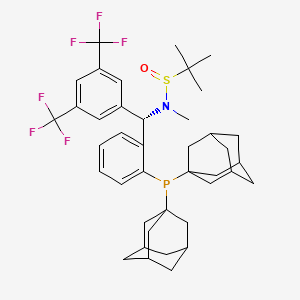

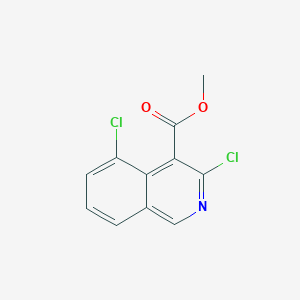
![2-Methyl-1-(piperidin-4-ylmethyl)-1h-benzo[d]imidazole](/img/structure/B13648280.png)
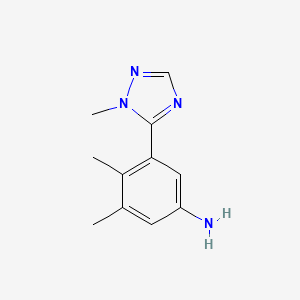
![6-Bromo-4-fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B13648290.png)
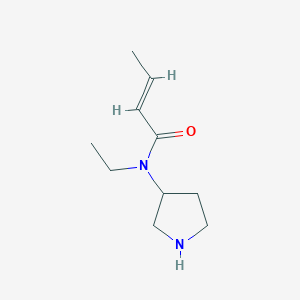

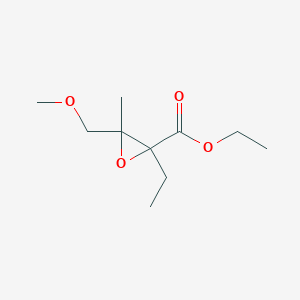
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-prop-2-ynylpyrrolidine-2-carboxylic acid](/img/structure/B13648317.png)
